2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide
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Overview
Description
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-chloro-2-formylphenol with N-cyclopentylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxy-2-formylphenoxy)-N-cyclopentylacetamide.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-cyclopentylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The formyl group may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-formylphenoxy)propanoic acid: Similar structure but with a propanoic acid moiety instead of cyclopentylacetamide.
4-chloro-2-methylphenoxy)acetate: Contains a methyl group instead of a formyl group.
2-(4-chloro-2-formylphenoxy)-N-(2,3-dichlorophenyl)acetamide: Contains additional chloro substituents on the phenyl ring.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is unique due to the presence of both a chloro-substituted phenoxy group and a cyclopentylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C₁₃H₁₄ClN₁O₂
- Molecular Weight: 253.71 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential: Investigations into its effects on cancer cell lines have shown promising results, indicating potential for use in cancer therapy.
- Enzyme Inhibition: The compound has been identified as a potential inhibitor of specific enzymes, which may contribute to its therapeutic effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with cellular targets such as:
- Kinases: Inhibition of kinase activity could lead to altered signaling pathways associated with cell proliferation and survival.
- Receptors: Binding to specific receptors may modulate physiological responses, contributing to its therapeutic effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | References |
---|---|---|
Antimicrobial | Effective against E. coli | |
Anticancer | Inhibits proliferation in MCF-7 | |
Enzyme Inhibition | Inhibits protein kinase activity |
Case Study: Anticancer Effects
A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of apoptotic markers.
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-6-13(10(7-11)8-17)19-9-14(18)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,18) |
InChI Key |
DOTVXLOIXADEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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